molecular formula C23H37NO4 B13430638 (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid

(3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid

Cat. No.: B13430638
M. Wt: 391.5 g/mol
InChI Key: VNAXIILVANELQH-FIIPNDBVSA-N
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Description

The compound (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid typically involves multi-step organic synthesis. The process begins with the preparation of the core benz[e]indene structure, followed by the introduction of the various functional groups through a series of reactions such as alkylation, acylation, and reduction. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems would be essential to maintain the consistency and purity of the final product. Additionally, the scalability of the synthetic route must be considered to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or other carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction could produce alcohols

Scientific Research Applications

The compound (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific pathways or receptors.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high stability or reactivity.

Mechanism of Action

The mechanism of action of (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3S,3aS,5aS,6R,9aS,9bS)-3-[[(1,1-Dimethylethyl)amino]carbonyl]dodecahydro-3a,6-dimethyl-7-oxo-1H-benz[e]indene-6-propanoic Acid: This compound shares structural similarities with other benz[e]indene derivatives, which also feature a fused ring system and multiple chiral centers.

    This compound: Similar compounds may include other indene derivatives with different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H37NO4

Molecular Weight

391.5 g/mol

IUPAC Name

3-[(3S,3aS,5aS,6R,9aS,9bS)-3-(tert-butylcarbamoyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C23H37NO4/c1-21(2,3)24-20(28)17-8-7-15-14-6-9-18(25)23(5,13-11-19(26)27)16(14)10-12-22(15,17)4/h14-17H,6-13H2,1-5H3,(H,24,28)(H,26,27)/t14-,15-,16-,17+,22-,23+/m0/s1

InChI Key

VNAXIILVANELQH-FIIPNDBVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CCC(=O)[C@]3(C)CCC(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC(=O)C3(C)CCC(=O)O

Origin of Product

United States

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